molecular formula C11H7ClO4 B2802521 Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate CAS No. 2137781-60-1

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate

Cat. No.: B2802521
CAS No.: 2137781-60-1
M. Wt: 238.62
InChI Key: YSNFRBGZOVDSOC-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate (CAS 2137781-60-1) is a synthetic isocoumarin derivative of significant interest in medicinal chemistry and organic synthesis research . This compound features a core isocoumarin (1H-isochromen-1-one) structure, which is an isomer of coumarin with a reversed lactone moiety, substituted with a chlorine atom at the 7-position and a methoxycarbonyl group at the 3-position . The molecular formula is C11H7ClO4 and it has a molecular weight of 238.62 g/mol . Isocoumarins and their derivatives, including dihydroisocoumarins, are recognized as important intermediates for synthesizing various carbo- and heterocyclic compounds and are known to exhibit a wide spectrum of bioactivities . Notable biological activities reported for this class of compounds include antimicrobial, cytotoxic, algicidal, antiallergic, immunomodulatory, antimalarial, plant growth regulatory effects, and acetylcholinesterase and protease inhibition properties . The presence of a chlorine atom is a common feature in many bioactive natural isocoumarins . This methyl ester derivative is a valuable building block and precursor for further chemical exploration. It serves as a key scaffold in drug discovery and pharmaceutical research for constructing and studying multi-faceted heterocyclic compounds . Researchers utilize this compound to develop new synthetic methodologies, such as copper-catalyzed one-pot reactions, for efficient heterocycle construction . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-chloro-1-oxoisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFRBGZOVDSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-hydroxy-1H-isochromen-1-one with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the hydroxyl group is replaced by a methoxy group, forming the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three structurally related derivatives (Table 1):

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound : Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate Isochromene 7-Cl, 1-Oxo, 3-COOCH3 238.6 Ester, Keto, Chloro
Compound A : Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, 3-(N-methylhydrazino), 1,1-dioxo (SO2), 7-COOCH3 335.78 Sulfonyl, Hydrazino, Ester, Chloro
Compound B : Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate Isochroman (saturated) 5-Cl, 8-OH, 3-CH3, 1-Oxo, 7-COOCH2CH3 ~280 (estimated) Hydroxy, Ester, Chloro, Keto
Compound C : Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate Chromene 7-N(CH2CH3)2, 2-Oxo, 3-COOCH3 328.37 Diethylamino, Ester, Keto

Key Observations :

  • Ring Systems : The target compound’s isochromene core differs from benzodithiazine (Compound A), saturated isochroman (Compound B), and chromene (Compound C). These variations influence electronic properties and reactivity.
  • Substituent Positions : Chloro substitution at position 7 (target) vs. 6 (Compound A) or 5 (Compound B) alters aromatic electron distribution.
  • Functional Groups: Compound A’s sulfonyl and hydrazino groups enhance polarity, while Compound C’s diethylamino group increases basicity and solubility in non-polar solvents.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR)
  • Compound A: 1H-NMR (DMSO-d6) shows aromatic protons at δ 8.09 (H-5) and 8.29 (H-8), with a methylhydrazino singlet at δ 3.30 .
  • Compound C: 1H-NMR (CDCl3) exhibits downfield shifts for aromatic protons (δ 8.63, 7.34) due to electron-donating diethylamino groups .
Infrared (IR) Spectroscopy
  • Compound A : Strong SO2 stretches at 1340 and 1155 cm−1, absent in the target compound .
  • Compound B : Expected O–H stretch (~3200–3600 cm−1) from the 8-hydroxy group .

Biological Activity

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Its unique structure, characterized by a chloro substituent and a carboxylate ester group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a bicyclic structure composed of a benzene ring fused to a pyran ring, with the following notable features:

  • Chloro Group : Positioned at the 7th carbon, which may enhance biological activity through increased binding affinity to molecular targets.
  • Carboxylate Ester Group : Influences reactivity and potential interactions with biological systems.

Synthesis Methods

This compound can be synthesized via various organic reactions. A common method involves the cyclization of 7-chloro-3-hydroxy-1H-isochromen-1-one with methanol in the presence of an acid catalyst. This process typically follows these steps:

  • Esterification Reaction : The hydroxyl group is replaced by a methoxy group.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity samples.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by targeting essential enzymes in microbial metabolic pathways. The specific mechanisms include:

  • Enzyme Inhibition : Compounds of this class may inhibit key enzymes involved in bacterial metabolism, leading to reduced viability.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : By modulating cellular signaling pathways, it may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with IC50 values indicating effective inhibition.
Investigated anticancer effects on various cell lines, showing significant cytotoxicity and apoptosis induction at specific concentrations.
Explored structure–activity relationships, identifying key structural features that enhance biological efficacy.

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

  • Binding to Enzymes : The chloro substituent may enhance binding affinity to microbial enzymes.
  • Cellular Pathway Modulation : The compound may affect signaling pathways related to cell survival and apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate, and how do reaction conditions influence yield?

Answer:

  • Multi-step synthesis : A common approach involves oxidation, halogenation, and esterification of precursor molecules. For example, halogenation (e.g., chlorination) of tetrahydronaphthalene derivatives followed by esterification with methanol under acidic conditions is a typical route .
  • Critical factors : Solvent choice (e.g., dichloromethane or ethanol), reaction temperature, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield. For instance, dropwise addition of acyl chlorides in anhydrous solvents improves esterification efficiency .
  • Yield optimization : Purification via column chromatography (SiO₂, DCM/EtOAc gradients) is standard. Yields range from 51% to 91% depending on steric and electronic effects of substituents .

Q. How is this compound characterized using spectroscopic methods?

Answer:

  • 1H/13C NMR : Key signals include:
    • 1H NMR : Aromatic protons (δ 7.34–8.63 ppm), ester methyl groups (δ 3.44 ppm), and diethylamino substituents (δ 1.22 ppm, triplet) .
    • 13C NMR : Carbonyl carbons (δ 160–165 ppm), aromatic carbons (δ 97–152 ppm), and ester groups (δ 164–168 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 328.1420 for related esters) confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in crystallographic data for isochromene derivatives?

Answer:

  • SHELX refinement : The SHELXL program is widely used for small-molecule refinement. Key steps include:
    • Data scaling : Correct for absorption and extinction effects using SADABS .
    • Twinned data handling : SHELXL’s BASF parameter refines twin fractions in cases of pseudo-merohedral twinning .
    • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure model accuracy .
  • Case study : For Methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-thiochromene-3-carboxylate, SHELX refined disorder in the ethylsulfanyl group, resolving electron density ambiguities .

Q. How do ring puckering coordinates (Cremer-Pople parameters) describe conformational flexibility in isochromene derivatives?

Answer:

  • Cremer-Pople analysis : Defines puckering amplitude (qq) and phase angle (ϕ\phi) for non-planar rings. For example:
    • Planar vs. puckered : A q>0.5q > 0.5 Å indicates significant puckering in isochromene’s fused ring system .
    • Pseudorotation : Phase angle (ϕ\phi) changes correlate with dynamic puckering in solution, detectable via VT-NMR .
  • Application : Crystallographic data for this compound can be analyzed to map energy minima for ring conformers .

Q. What strategies address discrepancies in biological activity data for structurally similar chromene derivatives?

Answer:

  • SAR (Structure-Activity Relationship) studies : Compare substituent effects:
    • Chlorine position : 7-Cl vs. 5-Cl substitution alters electron-withdrawing effects, impacting binding to targets like kinases .
    • Ester vs. carboxylic acid : Methyl esters enhance membrane permeability vs. free acids, explaining activity differences in cellular assays .
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and resolve conflicting IC₅₀ values .

Q. How are computational methods integrated with experimental data to predict reactivity of the 7-chloro substituent?

Answer:

  • DFT calculations :
    • Electrostatic potential maps : Identify nucleophilic/electrophilic sites. The 7-Cl group in this compound shows high electrophilicity at C-4 due to conjugation with the carbonyl .
    • Transition state modeling : Predict activation barriers for substitution reactions (e.g., SNAr at C-7) .
  • Experimental validation : Kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) confirm computational predictions .

Q. What analytical techniques resolve spectral overlaps in crowded regions of NMR spectra?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) :
    • COSY : Correlates coupling between adjacent protons (e.g., aromatic H-6 and H-8) .
    • HSQC/HMBC : Assigns 13C shifts and long-range C-H couplings, critical for distinguishing ester carbonyls from lactone groups .
  • Example : In this compound, HMBC confirmed the ester carbonyl’s connectivity to the methoxy group .

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